![molecular formula C8H8FN5 B1518297 2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 1156374-96-7](/img/structure/B1518297.png)
2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Overview
Description
“2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a chemical compound with the molecular formula C7H6FN5. It is a complex organic compound that contains a fluorine atom and a tetrazole group . The compound is of interest in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is determined by its molecular formula, C7H6FN5. This compound contains a fluorine atom and a tetrazole group, which are both attached to a benzene ring . The exact 3D conformation of the molecule can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline” include its molecular weight, which is 179.15 g/mol . Other properties such as melting point, boiling point, and density can be determined through experimental methods .Scientific Research Applications
Cancer Treatment
Compounds with similar structures have been used in boron neutron capture therapy and as part of drug transport polymers in cancer treatment due to their ability to interact with biological systems .
Synthesis of Bioactive Molecules
Aniline derivatives are often used as building blocks for the synthesis of bioactive molecules, which can be further modified to enhance their properties for various biological applications .
Enzyme Inhibition
Similar compounds have been evaluated as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1) , which are involved in metabolic processes .
Antiviral Activity
Indole derivatives have been investigated for their antiviral activity against a range of RNA and DNA viruses, suggesting that aniline derivatives could also be explored for antiviral properties .
Treatment of Microbial Infections
Some aniline derivatives have shown antibacterial properties against both gram-negative and gram-positive bacterial strains, indicating potential use in developing new antibacterial agents .
Future Directions
The future directions for research on “2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline” could involve further exploration of its potential therapeutic effects , as well as a more detailed investigation of its physical and chemical properties . Additionally, more research could be done to understand its synthesis and the chemical reactions it can undergo .
Mechanism of Action
Anilines
are a class of compounds derived from ammonia and are characterized by a nitrogen atom attached to a phenyl group. They are used as precursors to many chemicals, including dyes, drugs, and plastics .
Tetrazoles
, on the other hand, are a class of compounds that contain a five-membered ring of four nitrogen atoms and one carbon atom. They are used in various fields such as pharmaceuticals, agrochemicals, and explosives due to their high nitrogen content .
properties
IUPAC Name |
2-fluoro-5-(5-methyltetrazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN5/c1-5-11-12-13-14(5)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLSVSVRFYNQKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC(=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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